molecular formula C20H21N3OS B14942155 4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether

Cat. No.: B14942155
M. Wt: 351.5 g/mol
InChI Key: CHRATRSANKRVJE-UHFFFAOYSA-N
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Description

The compound 4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether features a 1,2,4-triazole core substituted at three positions:

  • 5-position: A (3-methylbenzyl)sulfanyl group (C₆H₄(CH₃)-CH₂-S-), contributing to lipophilicity and steric bulk.
  • 3-position: A 4-methoxyphenyl group (C₆H₄-OCH₃), enhancing electron-donating properties and influencing molecular polarity.

This structural framework is common in bioactive molecules, particularly in pharmaceuticals and agrochemicals, due to the triazole ring’s versatility in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C20H21N3OS

Molecular Weight

351.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazole

InChI

InChI=1S/C20H21N3OS/c1-4-12-23-19(17-8-10-18(24-3)11-9-17)21-22-20(23)25-14-16-7-5-6-15(2)13-16/h4-11,13H,1,12,14H2,2-3H3

InChI Key

CHRATRSANKRVJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound, such as 3-methylbenzyl mercaptan, under basic conditions.

    Attachment of the Allyl Group: The allyl group is introduced through an alkylation reaction using an allyl halide in the presence of a base.

    Formation of the Phenyl Methyl Ether: The final step involves the etherification of the phenyl group with methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the allyl group, resulting in the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring or allyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-Allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities with analogous triazole derivatives:

Compound Name (Reference) R1 (4-position) R2 (5-position) R3 (Phenyl Substituent) Notable Features
Target Compound Allyl (3-Methylbenzyl)sulfanyl 4-Methoxyphenyl Moderate lipophilicity; potential for allyl-based reactivity
4-{3-(4-tert-butylphenyl)...} 4-tert-Butylphenyl (2-Chlorobenzyl)sulfanyl 4-Methoxyphenyl Increased steric bulk (tert-butyl); chloro-substituent enhances electronegativity
(E)-3-Allylsulfanyl-N-(4-methoxy... Allyl 3,4,5-Trimethoxyphenyl 4-Methoxybenzylidene Electron-rich trimethoxy group; possible pesticidal activity
4-[5-[(1H-benzimidazol-2-ylmethyl)... 4-Chlorophenyl Benzimidazol-2-ylmethylsulfanyl 4-Methoxyphenyl Heterocyclic benzimidazole moiety; potential for DNA intercalation
Key Observations:
  • Allyl vs. Bulky Groups : The allyl group in the target compound offers synthetic flexibility compared to sterically hindered tert-butyl () or chlorophenyl () groups. This may influence pharmacokinetics, as bulky substituents can reduce bioavailability .
  • Sulfanyl Substituents: The (3-methylbenzyl)sulfanyl group balances lipophilicity and steric effects.
  • Methoxy Positioning : The 4-methoxyphenyl group in the target compound is a common pharmacophore, while trimethoxy substitution () increases electron density, possibly enhancing interaction with enzymes like cytochrome P450 .

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